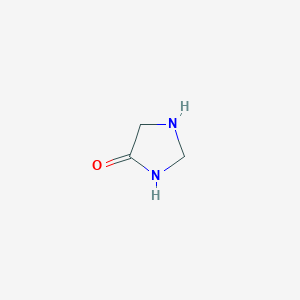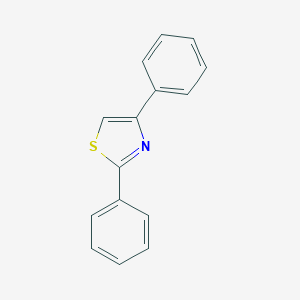
4-Chlorotetrahydropyran
描述
4-Chlorotetrahydropyran is an organic compound with the molecular formula C5H9ClO. It is a colorless to pale yellow liquid that is commonly used as a starting material in organic synthesis . The compound is known for its role in the synthesis of various chemical products and its utility in different chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
4-Chlorotetrahydropyran can be synthesized through the coupling of aldehydes with 3-buten-1-ol in the presence of niobium (V) chloride. This reaction occurs under mild conditions and results in high yields of the desired product . Another method involves the use of gallium (III) halides to obtain similar halogenated tetrahydropyrans .
Industrial Production Methods
In industrial settings, this compound is produced by reacting tetrahydropyran with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst to ensure high efficiency and yield .
化学反应分析
Types of Reactions
4-Chlorotetrahydropyran undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of tetrahydropyran derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azido-tetrahydropyran or cyano-tetrahydropyran.
Oxidation: Products include various oxidized derivatives of tetrahydropyran.
Reduction: Products include reduced forms of tetrahydropyran.
科学研究应用
4-Chlorotetrahydropyran is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug intermediates.
Industry: Applied in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 4-Chlorotetrahydropyran involves its ability to participate in various chemical reactions due to the presence of the chlorine atom. The chlorine atom can be easily substituted or involved in redox reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
相似化合物的比较
Similar Compounds
4-Bromotetrahydropyran: Similar in structure but contains a bromine atom instead of chlorine.
4-Fluorotetrahydropyran: Contains a fluorine atom instead of chlorine.
4-Iodotetrahydropyran: Contains an iodine atom instead of chlorine.
Uniqueness
4-Chlorotetrahydropyran is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it particularly useful in certain substitution and redox reactions where other halogenated tetrahydropyrans may not be as effective .
属性
IUPAC Name |
4-chlorooxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRSKOBIDIDMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170194 | |
| Record name | 2H-Pyran, 4-chlorotetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1768-64-5 | |
| Record name | 4-Chlorotetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1768-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, 4-chlorotetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001768645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, 4-chlorotetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Several methods are reported for synthesizing 4-Chlorotetrahydropyrans:
- Prins Cyclization: This widely used method involves the reaction of homoallylic alcohols with aldehydes in the presence of a Lewis acid catalyst, such as aluminium chloride [], bismuth trichloride [], niobium(V) chloride [], or gallium(III) halides [].
- From Imines: A bismuth-promoted Prins cyclization utilizes imines and homoallyl alcohols, offering good to excellent yields at room temperature [].
- Other Methods: Alternative approaches include the reaction of di(chloromethyl) ether with alkyl halides [], and the use of N-chlorosuccinimide/tin(II) chloride with homoallylic alcohols and aldehydes [].
A: The chlorine atom at the 4-position serves as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This enables the synthesis of diversely substituted tetrahydropyrans [, ]. For example, it can be readily hydrolyzed to yield the corresponding 4-hydroxytetrahydropyrans [, ]. Interestingly, reactions with hydrogen peroxide yield tetrahydropyranols rather than the expected hydroperoxides [].
A: The Prins cyclization often proceeds with high diastereoselectivity, influenced by factors like catalyst choice and substrate structure. For instance, using bismuth trichloride as a catalyst favored the formation of a specific diastereomer of 4-chloro-2,6-disubstituted tetrahydropyrans []. Similarly, the use of methyl ricinoleate in an aluminium chloride-catalyzed Prins cyclization yielded enantiomerically pure 2,3,6-trisubstituted 4-chlorotetrahydropyrans [].
ANone: 4-Chlorotetrahydropyrans are versatile building blocks for synthesizing:
- Cyclopropanes: Through a nickel-catalyzed stereospecific reductive cross-electrophile coupling reaction, 2-aryl-4-chlorotetrahydropyrans can be transformed into disubstituted cyclopropanes with high stereochemical control [, , ]. This method allows access to highly substituted cyclopropanes, valuable structural motifs in medicinal chemistry.
- Benzyltetrahydropyrans: Reaction of 4-chlorotetrahydropyran with benzylsodium provides a route to 4-benzyltetrahydropyran [].
ANone: Common techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation and determining the stereochemistry of synthesized compounds [, ].
- Mass spectrometry (MS): Provides information about the molecular weight and fragmentation patterns, aiding in structural confirmation [].
- Gas Chromatography (GC): Employed for separation and analysis of volatile compounds [].
A: While primarily utilized as synthetic intermediates, 4-Chlorotetrahydropyrans have shown potential in material science. For instance, a study explored the use of a surfactant immobilized onto a resin, demonstrating controlled solute adsorption and release properties influenced by a gel to liquid-crystalline phase transition []. This finding suggests potential applications in areas like separation science and controlled release systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















